Phloracetophenone

Description

2',4',6'-Trihydroxyacetophenone has been reported in Daldinia eschscholtzii, Rhododendron ferrugineum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

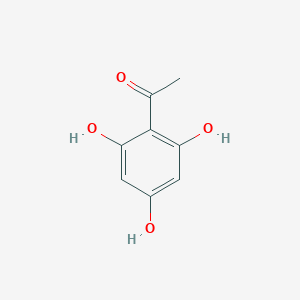

1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEYFDVVXLMULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060061 | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-66-0 | |

| Record name | 2′,4′,6′-Trihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHLOROACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7XD8830T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C | |

| Record name | 2',4',6'-Trihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

phloracetophenone natural sources and isolation

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of Phloracetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2',4',6'-trihydroxyacetophenone) is a naturally occurring phenolic compound derived from phloroglucinol. It has garnered significant interest in the scientific community for its notable biological activities, particularly its potent choleretic (bile-stimulating) effects and its role in cholesterol metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation and purification, methods for quantitative analysis, and an examination of its molecular signaling pathways.

Natural Sources of this compound

This compound is a plant metabolite found in a variety of species, often as a glucoside. Its precursor, phloroglucinol, is also widely distributed in the plant kingdom, as well as in algae and bacteria. The primary documented natural sources of this compound are summarized below.

| Plant/Organism Name | Family/Type | Reported Form | Reference(s) |

| Curcuma comosa Roxb. | Zingiberaceae | Glucoside | [1] |

| Myrcia multiflora | Myrtaceae | Aglycone | [2] |

| Daldinia eschscholtzii | Xylariaceae | Aglycone | [3] |

| Rhododendron ferrugineum | Ericaceae | Aglycone | [3] |

Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction from dried plant material, followed by chromatographic purification and recrystallization. The general workflow is depicted below.

Detailed Experimental Protocol: Isolation from Plant Material

This protocol is a composite methodology based on standard phytochemical isolation techniques for phenolic compounds.

-

Preparation of Plant Material :

-

Collect and identify the plant material (e.g., rhizomes of Curcuma comosa).

-

Wash the material thoroughly to remove debris and air-dry or oven-dry at a low temperature (40-50°C) until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 1 kg) in a suitable solvent, such as methanol or ethanol (e.g., 5 L), at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

-

-

Solvent Partitioning (Optional but Recommended) :

-

Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being a polar phenolic compound, is expected to concentrate in the ethyl acetate fraction.

-

Evaporate the solvent from the ethyl acetate fraction to obtain a semi-purified extract.

-

-

Column Chromatography :

-

Pre-adsorb the semi-purified extract onto a small amount of silica gel (60-120 mesh).

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc gradients from 9:1 to 1:1, then pure EtOAc).

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3) and visualizing under UV light (254 nm) or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

-

Recrystallization :

-

Evaporate the solvent from the combined pure fractions.

-

Dissolve the resulting solid in a minimum amount of a hot solvent from which it has low solubility when cold (e.g., hot water or an ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature and then in a refrigerator (4°C) to induce crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound. The melting point of pure this compound is 219-221°C.[4]

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a precise and reliable method for the quantification of this compound in plant extracts.

Detailed Experimental Protocol: HPLC-DAD Analysis

-

Standard and Sample Preparation :

-

Standard Stock Solution : Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

-

Calibration Curve : Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Solution : Accurately weigh a known amount of the dried plant extract (e.g., 10 mg) and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions :

-

HPLC System : Agilent 1260 series or equivalent with DAD.[5]

-

Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase : A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program : Start with 95% A / 5% B, linearly increase to 50% A / 50% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : Monitor at the absorption maximum of this compound (~290 nm).

-

Injection Volume : 20 µL.

-

-

Quantification :

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution. Identify the this compound peak by comparing its retention time with the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

| Parameter | Value | Reference(s) |

| Choleretic Activity | 231.8 ± 6.1 µL/mmol/min | [7] |

| Purity (Synthetic Route) | >99% | [8] |

| Yield (from Natural Source) | Not specified in reviewed literature | - |

Biological Activity and Signaling Pathways

This compound exhibits significant biological effects, primarily related to liver function and cholesterol metabolism.

Choleretic Activity via Mrp2-Mediated Secretion

This compound is a potent choleretic agent, meaning it stimulates the liver to secrete bile. This action is not dependent on the secretion of bile acids but is instead mediated by the Multidrug Resistance-associated Protein 2 (Mrp2), an ATP-dependent export pump on the canalicular membrane of hepatocytes.[9][10][11] The compound itself (and its metabolites, such as glucuronide conjugates) is transported into the bile canaliculi by Mrp2. This increases the osmotic pressure within the bile, drawing water in and thereby increasing the total bile flow.[9][10]

Regulation of Cholesterol Metabolism via CYP7A1

This compound has been reported to enhance the activity of Cholesterol 7α-hydroxylase (CYP7A1).[4] This enzyme is the rate-limiting step in the classic pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the body.[12] By upregulating CYP7A1, this compound can potentially increase the conversion of cholesterol into bile acids, thereby helping to lower plasma cholesterol levels. The regulation of CYP7A1 is complex, involving negative feedback from bile acids themselves through nuclear receptors like FXR. This compound appears to act as a positive modulator in this pathway.

Conclusion

This compound is a bioactive natural product with well-defined therapeutic potential, particularly in the modulation of liver function and lipid metabolism. While its presence is confirmed in several plant species, further research is required to quantify its abundance and optimize isolation yields from these natural sources. The established protocols for purification and analysis, combined with a growing understanding of its molecular mechanisms involving the Mrp2 transporter and CYP7A1 enzyme, provide a solid foundation for its future development as a potential pharmaceutical agent. This guide serves as a critical resource for researchers aiming to explore the full therapeutic and chemical potential of this promising compound.

References

- 1. scilit.com [scilit.com]

- 2. 2',4',6'-Trihydroxyacetophenone | CAS:480-66-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. Choleretic activity of this compound in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]

- 9. This compound-induced choleresis in rats is mediated through Mrp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 12. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hoesch Reaction for Phloracetophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Hoesch reaction for the synthesis of phloracetophenone (2',4',6'-trihydroxyacetophenone), a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] This guide details the reaction mechanism, provides established experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

The Hoesch reaction, also known as the Houben-Hoesch reaction, is a method for the synthesis of aryl ketones from a nitrile and an electron-rich aromatic compound, such as a phenol or aniline derivative.[2] This reaction is a type of Friedel-Crafts acylation that utilizes hydrogen chloride and a Lewis acid catalyst, typically zinc chloride.[2][3] For the synthesis of this compound, the Hoesch reaction has proven to be a highly satisfactory method, involving the condensation of phloroglucinol with acetonitrile.[3][4][5] The reaction is particularly successful with polyhydroxy phenols like phloroglucinol.[6]

Reaction Mechanism

The Hoesch reaction proceeds in two main stages: the formation of a ketimine intermediate followed by its hydrolysis to yield the final aryl ketone.[2]

-

Formation of the Electrophile and Ketimine Intermediate: Dry hydrogen chloride and a Lewis acid catalyst (e.g., zinc chloride) activate the nitrile (acetonitrile). This forms a highly reactive electrophilic species, likely an acetaldimminium ion (CH₃-C⁺=NH₂Cl⁻).[2] The electron-rich phloroglucinol then attacks this electrophile via electrophilic aromatic substitution to form a ketimine hydrochloride intermediate.[2][4] This intermediate precipitates from the reaction mixture as a bulky orange-yellow solid.[4]

-

Hydrolysis: The isolated ketimine hydrochloride is subsequently hydrolyzed by boiling in water. This step cleaves the carbon-nitrogen double bond, replacing it with a carbonyl group to yield the final product, this compound, and ammonium chloride.[7]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound via the Hoesch reaction, based on established protocols.[4]

Table 1: Reactant and Catalyst Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount |

| Phloroglucinol (anhydrous) | C₆H₆O₃ | 126.11 | 0.16 | 20 g |

| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | 0.32 | 13 g |

| Zinc Chloride (fused) | ZnCl₂ | 136.30 | - | 4 g |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 80 cc |

| Hydrogen Chloride | HCl | 36.46 | - | Rapid stream |

Table 2: Reaction Conditions

| Parameter | Value |

| Ketimine Formation | |

| Initial Temperature | Ice-salt mixture |

| HCl Gas Introduction | 2 hours (initial), 2 hours (after 24h) |

| Reaction Time | 4 days in an ice chest |

| Hydrolysis | |

| Temperature | Boiling |

| Time | 2 hours |

| Purification | |

| Decolorizing Agent | Norite (3-4 g) |

| Recrystallization Solvent | Hot water |

Table 3: Product Yield and Properties

| Parameter | Value |

| Product | This compound |

| Appearance | Colorless or pale yellow needles |

| Yield (Crude) | 20–23.5 g (74–87%) |

| Melting Point (Crude) | 217–219 °C (corr.) |

| Melting Point (Recrystallized) | 218–219 °C (corr.) |

| Recrystallization Loss | ~5% |

| Hydration | Crystallizes with one molecule of water from aqueous solutions |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedure by Gulati, Seth, and Venkataraman.[4]

A. Preparation of the Ketimine Hydrochloride Intermediate

-

Apparatus Setup: In a 250-cc filtering flask equipped with a calcium chloride tube and a rubber stopper fitted with an inverted thistle tube for HCl gas introduction, place 20 g (0.16 mole) of well-dried phloroglucinol, 13 g (0.32 mole) of anhydrous acetonitrile, 80 cc of anhydrous ether, and 4 g of finely powdered, fused zinc chloride.[4]

-

Reaction Initiation: Cool the flask in an ice-salt mixture and pass a rapid stream of dry hydrogen chloride through the solution for two hours while shaking occasionally.[4]

-

Incubation: Allow the flask to stand in an ice chest for 24 hours. Following this, pass hydrogen chloride into the pale orange mixture for another two hours.[4]

-

Completion of Reaction: Stopper the flask and let it stand in an ice chest for three days to allow for the complete precipitation of the orange-yellow ketimine hydrochloride.[4]

-

Isolation of Intermediate: Decant the ether to separate the precipitate. Wash the solid twice with 20-cc portions of dry ether.[4]

B. Hydrolysis to this compound

-

Hydrolysis Setup: Transfer the ketimine hydrochloride precipitate to a 2-liter round-bottomed flask with 1 liter of hot water. Fit the flask with a reflux condenser.[4]

-

Heating: Boil the yellow solution vigorously over a wire gauze for two hours.[4]

-

Decolorization: Add approximately 3 to 4 g of Norite (activated carbon) to the solution and boil for an additional five minutes.[4]

-

Filtration: Filter the hot solution with suction. Extract the decolorizing carbon with two 100-cc portions of boiling water and add this filtrate to the main portion.[4]

C. Product Isolation and Purification

-

Crystallization: Allow the filtrate to stand overnight. Colorless or pale yellow needles of this compound will crystallize out.[4]

-

Drying: Filter the crystals with suction and dry them in an oven at 120 °C. The yield is typically between 20–23.5 g (74–87% of the theoretical amount).[4]

-

Recrystallization (Optional): The product can be further purified by recrystallizing from approximately thirty-five times its weight of hot water, which results in about a 5% loss.[4]

Critical Considerations and Safety

-

Anhydrous Conditions: The success of the initial stage of the Hoesch reaction is highly dependent on anhydrous conditions. The phloroglucinol, acetonitrile, ether, and zinc chloride must be thoroughly dried.[4] Phloroglucinol dihydrate should be dried overnight at 120°C to remove water of crystallization.[4]

-

Hydrogen Chloride Handling: Dry hydrogen chloride gas is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A wide-mouthed entry tube for the gas is recommended to prevent clogging due to the precipitation of the ketimine hydrochloride.[4]

-

Product Hydration: this compound readily crystallizes from aqueous solutions with one molecule of water. The oven-dried, anhydrous crystals will readily absorb atmospheric moisture.[4]

Conclusion

The Hoesch reaction remains a robust and efficient method for the synthesis of this compound from phloroglucinol and acetonitrile. With careful attention to anhydrous conditions and proper handling of reagents, high yields of a relatively pure product can be consistently achieved. This technical guide provides the necessary details for researchers and professionals in drug development to successfully implement this important synthetic transformation.

References

- 1. CN106397159A - Synthetic method of aurone anticancer compound drug intermediate 2,4,6-trihydroxyacetophenone hydrate - Google Patents [patents.google.com]

- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

A Comprehensive Technical Guide to the Solubility of Phloracetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of phloracetophenone (2',4',6'-trihydroxyacetophenone), a naturally occurring phenolic compound with significant biological activities. Due to its therapeutic potential, particularly in cholesterol metabolism, understanding its solubility in various solvents is critical for research, formulation development, and clinical applications. This document compiles available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and illustrates a key biological pathway influenced by this compound.

Introduction

This compound is a phenolic compound that has garnered interest for its role as a cholesterol-lowering agent.[1] It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis, and stimulates bile secretion through the multidrug resistance-associated protein 2 (Mrp2).[1][2][3] The therapeutic application of this compound is contingent on its formulation and delivery, making solubility a paramount physical property. This guide aims to provide a centralized resource on the solubility of this compound in common laboratory solvents.

Physicochemical Properties of this compound

-

Molecular Formula: C₈H₈O₄

-

Molecular Weight: 168.15 g/mol [1]

-

Appearance: Off-white to pale yellow solid[1]

-

Melting Point: 219-221 °C[4]

Solubility of this compound

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by temperature and pH. This compound, with its three hydroxyl groups, exhibits a degree of polarity that dictates its solubility profile.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in polar organic solvents. Due to the presence of three hydroxyl groups, it can engage in hydrogen bonding, which enhances its solubility in polar solvents like alcohols.[5] The acetyl group also influences its interaction with different solvents.[5]

Based on available data, this compound is described as:

-

Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.

-

Slightly soluble in Ethanol.[4]

-

Very slightly soluble in Water.[4]

-

Likely soluble in other polar solvents such as acetone.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the known values. It is important to note that factors such as the use of fresh versus hygroscopic DMSO can significantly impact solubility measurements.[1]

| Solvent | Temperature (°C) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL (148.68 mM) | Ultrasonic assistance may be needed.[1] |

| Dimethyl Sulfoxide (DMSO) | 25 | 33 mg/mL (196.25 mM) | |

| Water | Not Specified | 2 mg/mL (11.89 mM) | Ultrasonic assistance is required.[1] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, standard methodologies for phenolic compounds can be readily applied. The most common techniques are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for continuous agitation.

-

To confirm saturation, periodically sample the supernatant and measure its concentration until consecutive measurements show no significant change.[6]

-

-

Separation of Undissolved Solute:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or further dissolution due to temperature changes.

-

-

Determination of Solute Mass:

-

Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solvent, or in a vacuum oven).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a temperature that will not cause decomposition of the this compound.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as g/100 mL or mg/mL.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and thus absorb ultraviolet or visible light. It is a sensitive technique that requires smaller amounts of the compound compared to the gravimetric method.

Protocol:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the λmax, the wavelength at which the compound shows maximum absorbance.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Biological Activity and Signaling Pathway

This compound has been shown to lower cholesterol levels by enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1) and stimulating bile secretion, a process mediated by the multidrug resistance-associated protein 2 (Mrp2).[1][2][3]

This compound's Role in Cholesterol Metabolism

The diagram below illustrates the proposed mechanism of action of this compound in promoting cholesterol metabolism and bile flow. This compound upregulates the expression and activity of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. These bile acids are then transported into the bile canaliculus by transporters such as the Bile Salt Export Pump (BSEP). This compound itself, or its metabolites, are also transported into the bile by Mrp2, contributing to the osmotic gradient that drives bile flow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound-induced choleresis in rats is mediated through Mrp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

Phloracetophenone: A Technical Guide to its Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of phloracetophenone, with a specific focus on its melting point and stability. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties of this compound

This compound, also known as 1-(2,4,6-trihydroxyphenyl)ethanone, is a naturally occurring phenolic compound. It presents as an off-white to pale yellow solid and is soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol[1].

Melting Point

The melting point of this compound has been reported within a narrow range, indicating a well-defined crystalline structure. The observed variations may be attributed to different analytical methods or sample purity.

| Parameter | Value | Reference |

| Melting Point | 224-226 °C | [1] |

| Melting Point | 219-221 °C | [2][3] |

| Melting Point | 219 °C | [4] |

Stability and Storage

The stability of this compound is crucial for its handling, storage, and application in experimental and developmental settings. Proper storage conditions are essential to prevent degradation and ensure the integrity of the compound over time.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [5] |

| Powder | 4°C | 2 years | [5] |

| In Solvent | -80°C | 2 years | [5] |

| In Solvent | -20°C | 1 year | [5][6] |

It is recommended to store the compound in a tightly sealed container, protected from light and moisture[7]. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can compromise stability[5].

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and the assessment of chemical stability, which are applicable to this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid sample of this compound using a digital melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Loading: Carefully pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to a rapid value to approach the expected melting point quickly. Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.

-

Replicate Analysis: For accuracy, repeat the measurement with two additional samples. The average of the three determinations should be reported.

Assessment of Chemical Stability

Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

Materials:

-

This compound sample

-

Climate-controlled storage chambers (e.g., incubators, freezers)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Appropriate solvents (e.g., HPLC-grade methanol or acetonitrile)

Procedure:

-

Initial Analysis (Time Zero):

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration.

-

Analyze the sample using a validated HPLC method to determine its initial purity. This will serve as the baseline.

-

-

Sample Storage:

-

Aliquot the this compound powder into several vials.

-

Store the vials under different conditions, for example:

-

-20°C (control)

-

4°C

-

Room temperature (e.g., 25°C)

-

Elevated temperature (e.g., 40°C)

-

Exposure to light at room temperature

-

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, 12, 24, and 36 months), retrieve one vial from each storage condition.

-

Prepare a solution of the stored sample at the same concentration as the initial analysis.

-

Analyze the sample by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Compare the purity of the stored samples to the initial purity.

-

Calculate the percentage of degradation for each condition and time point.

-

Identify any new peaks in the chromatogram, which may indicate the formation of degradation products.

-

Plot the purity of this compound as a function of time for each storage condition to visualize the degradation kinetics.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization and stability assessment of this compound.

Caption: Workflow for Physicochemical Analysis and Stability Testing.

This comprehensive guide provides essential information and standardized protocols for researchers and professionals working with this compound. Adherence to these methodologies will ensure the reliable and consistent use of this compound in scientific applications.

References

- 1. usbio.net [usbio.net]

- 2. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]

- 3. 480-66-0 CAS MSDS (2',4',6'-Trihydroxyacetophenone monohydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.glpbio.com [file.glpbio.com]

A Comprehensive Technical Guide to the Mechanism of Action of 2,4,6-Trihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxyacetophenone (THA), also known as phloracetophenone, and its derivatives, represent a class of phenolic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of THA and its prominent derivative, 2,4,6-trihydroxy-3-geranylacetophenone (tHGA). The document elucidates their roles in enzyme inhibition, modulation of inflammatory signaling pathways, and regulation of metabolic processes. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear conceptual framework for understanding their molecular interactions.

Introduction

2,4,6-Trihydroxyacetophenone is a naturally occurring phenolic compound found in various plant species. Its structural backbone, a phloroglucinol ring, is a common feature in many bioactive natural products. The addition of functional groups, such as the geranyl group in tHGA, significantly modifies its biological activity, enhancing its lipophilicity and interaction with molecular targets. This guide will systematically detail the distinct and overlapping mechanisms of these compounds.

Anti-inflammatory and Immunomodulatory Mechanisms

The anti-inflammatory properties of 2,4,6-trihydroxyacetophenone and its derivatives are among their most extensively studied attributes. These effects are primarily mediated through the inhibition of key inflammatory enzymes and the modulation of intracellular signaling cascades.

Inhibition of Pro-inflammatory Enzymes

2,4,6-trihydroxy-3-geranylacetophenone (tHGA) has been identified as a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.

| Compound | Enzyme | IC50 (µM) | Source |

| tHGA | Soybean 15-LOX | 20 | [1] |

| tHGA Analog (3e) | Soybean 15-LOX | 10.31 | [1] |

| tHGA Analog (3c) | Soybean 15-LOX | 12.32 | [1] |

| tHGA Analog (3g) | Soybean 15-LOX | 15.20 | [1] |

| tHGA | COX-1 | >100 | |

| tHGA | COX-2 | 30.2 |

Modulation of Inflammatory Signaling Pathways

tHGA has been shown to suppress inflammatory responses by inhibiting the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).

Caption: tHGA inhibits LPS-induced inflammatory signaling pathways.

Metabolic Regulation

2,4,6-Trihydroxyacetophenone (THA) has demonstrated significant effects on lipid metabolism, positioning it as a potential agent for managing hyperlipidemia and obesity.

Cholesterol-Lowering Effects

THA has been shown to lower plasma cholesterol levels by enhancing the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids[2]. This mechanism promotes the excretion of cholesterol from the body.

References

Phloracetophenone: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone (2,4,6-trihydroxyacetophenone) is a naturally occurring phenolic compound found in various plants and is also a key structural motif in many bioactive molecules.[1] This technical guide provides a comprehensive overview of the diverse biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and choleretic effects. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This activity is foundational to many of its other biological effects, including its anti-inflammatory and neuroprotective potential. The antioxidant capacity has been quantified using various standard assays.

Quantitative Antioxidant Data

| Assay Type | Method | Result (IC50 / % Inhibition) | Reference Compound |

| DPPH Radical Scavenging | Spectrophotometry | IC50 values vary by study; potent activity reported | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | Spectrophotometry | Potent scavenging activity observed[2] | Trolox, Ascorbic Acid |

| Nitric Oxide (NO) Scavenging | Griess Reagent | Dose-dependent inhibition of NO production[3][4] | Curcumin, Ascorbic Acid |

| Peroxynitrite Scavenging | Spectrophotometry | Identified as a potent scavenger[5] | N/A |

Visualized Mechanism: Radical Scavenging

The diagram below illustrates the general mechanism by which this compound neutralizes a free radical (represented as R•) through hydrogen atom transfer (HAT).

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of this compound.[6][7][8]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in a dark, amber-colored bottle.[6][8]

-

Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in the same solvent. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).[6]

-

-

Assay Procedure:

-

In a 96-well microplate or individual test tubes, add 1.0 mL of the DPPH solution to 3.0 mL of each sample dilution.[6]

-

Prepare a blank sample containing only the solvent.

-

Prepare a control sample containing 1.0 mL of DPPH solution and 3.0 mL of solvent.[6]

-

Vigorously shake the mixtures and incubate them in the dark at room temperature for 30 minutes.[6][7]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each solution at 517 nm using a UV-VIS spectrophotometer.[6][8]

-

Calculate the percentage of scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.

-

-

Plot the percentage inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH free radical).[9]

-

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its activity has been observed in both in vitro and in vivo models.[3][4]

Quantitative Anti-inflammatory Data

| Target/Mediator | Cell Line / Model | Method | Result |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Griess Assay | Significant inhibition of NO production[3][4] |

| Prostaglandin E2 (PGE2) | UVB-irradiated epidermal cells | ELISA | Inhibition of PGE2 release[10] |

| TNF-α, IL-1β, IL-6 | LPS-stimulated macrophages / Animal models | ELISA / Western Blot | Attenuation of pro-inflammatory cytokine levels[3][4] |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 macrophages | Western Blot | Inhibition of COX-2 expression[3] |

| Nuclear Factor-κB (NF-κB) | LPS-stimulated RAW 264.7 macrophages | Western Blot | Inhibition of NF-κB activation/translocation[3] |

Visualized Pathway: Inhibition of NF-κB Signaling

The diagram below illustrates how this compound is proposed to interfere with the lipopolysaccharide (LPS)-induced NF-κB inflammatory pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide Inhibition in Macrophages

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.[11][12]

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 5x10^5 cells/well and allow them to adhere for 12-24 hours.[11]

-

-

Treatment:

-

Pre-treat the adhered cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation.[12]

-

Include a vehicle control (cells + LPS) and a negative control (cells only).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540-550 nm.[11]

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

-

Anticancer Activity

This compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures cell viability.

Quantitative Anticancer Data (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |

| HCT116 | Colon Cancer | Data for related compounds suggest activity[14] | 5-Fluorouracil |

| HTB-26 (MDA-MB-231) | Breast Cancer | Data for related compounds suggest activity[14][15] | Doxorubicin |

| PC-3 | Prostate Cancer | Data for related compounds suggest activity[14] | Cisplatin |

| HepG2 | Liver Cancer | Data for related compounds suggest activity[14] | Sorafenib |

Note: Specific IC50 values for this compound itself are not as widely reported as for its more complex derivatives like chalcones. The data indicates the potential of the core this compound structure.

Visualized Workflow: In Vitro Cytotoxicity Screening

This diagram outlines a standard workflow for screening the anticancer potential of a compound like this compound.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing the effect of this compound on the viability of cancer cells.[16][17][18][19]

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with solvent) and untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.[20]

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][20]

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[18]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21]

-

Other Biological Activities

Choleretic Activity

This compound has been identified as a potent choleretic agent, meaning it stimulates the production of bile by the liver. Studies in rat models have shown that it increases both the bile flow rate and bile salt output.[22] The 2,4,6-trihydroxy substitution pattern was found to be crucial for this high level of activity, which may contribute to lowering plasma cholesterol levels.[22]

-

Quantitative Data: In male Wistar rats, 2,4,6-trihydroxyacetophenone was the most potent among 14 analogues, with a choleretic activity of 231.8 ± 6.1 µL/mmol/min.[22]

Antibacterial and Antiviral Activity

While less extensively studied than its other properties, the core acetophenone structure is present in many flavonoids and other natural products known for their antimicrobial activities.[23][24][25] The phenolic hydroxyl groups of this compound suggest a potential for antibacterial action, likely through membrane disruption or enzyme inhibition. Similarly, many plant-derived phenolics exhibit antiviral properties by interfering with viral entry, replication, or protein function.[26][27][28][29] Further research is needed to quantify the specific minimum inhibitory concentrations (MIC) and antiviral efficacy of this compound against various pathogens.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antioxidant Activity of Phytol Using Non- and Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iomcworld.com [iomcworld.com]

- 10. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpjournal.com [ijpjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. opentrons.com [opentrons.com]

- 19. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Choleretic activity of this compound in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iosrjournals.org [iosrjournals.org]

- 25. turkjps.org [turkjps.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Phytochemicals from Plant Foods as Potential Source of Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Naturally Occurring Bioactives as Antivirals: Emphasis on Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Phloracetophenone: A Technical Guide to its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloracetophenone (2',4',6'-trihydroxyacetophenone) is a naturally occurring phenolic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted properties of this compound. It details its natural origins, chronicles the evolution of its chemical synthesis, and presents a comprehensive overview of its pharmacological effects, including its notable roles in cholesterol metabolism and choleresis. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound is a secondary metabolite found in a variety of plant species. Its discovery is intrinsically linked to the study of natural product chemistry, with early isolations being from plant extracts used in traditional medicine. It is often found as a glucoside, which is the aglycone of the acetophenone glycoside.

One of the most well-documented natural sources of this compound is the rhizome of Curcuma comosa Roxb., a plant indigenous to Thailand and used in traditional medicine.[1][2] It has also been reported in other organisms such as Daldinia eschscholtzii and Rhododendron ferrugineum.[3] The concentration of this compound and its glycosides can vary depending on the plant species, geographical location, and extraction method.

Table 1: Natural Sources of this compound and its Glycosides

| Plant Species | Plant Part | Compound Isolated | Reference |

| Curcuma comosa Roxb. | Rhizome | This compound, 4,6-dihydroxy-2-O-(β-D-glucopyranosyl)acetophenone | [1][2][4][5] |

| Daldinia eschscholtzii | 2',4',6'-Trihydroxyacetophenone | [3] | |

| Rhododendron ferrugineum | 2',4',6'-Trihydroxyacetophenone | [3] | |

| Myrcia multiflora | This compound | [6] |

History and Evolution of Synthesis

The chemical synthesis of this compound has been a subject of interest for organic chemists for over a century. The most established and widely used method for its preparation is the Hoesch reaction , a type of Friedel-Crafts acylation.[7]

The Hoesch reaction, reported by Kurt Hoesch in 1915 and later extended by Josef Houben, involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol or a phenolic ether, in the presence of a Lewis acid catalyst and hydrogen chloride.[7] For the synthesis of this compound, phloroglucinol is reacted with acetonitrile.

Over the years, the Hoesch reaction has been optimized for the synthesis of polyhydroxyacetophenones, including this compound. The procedure described by Robinson and Venkataraman remains a cornerstone for its laboratory-scale preparation.[8] An alternative, though less common, method involves the action of acetyl chloride on phloroglucinol in the presence of aluminum chloride.[8]

Experimental Protocol: Synthesis of this compound via the Hoesch Reaction

This protocol is adapted from the procedure of Robinson and Venkataraman.[8]

Materials:

-

Phloroglucinol (well-dried)

-

Acetonitrile (anhydrous)

-

Anhydrous ether

-

Fused zinc chloride (finely powdered)

-

Dry hydrogen chloride gas

-

Norite (activated carbon)

-

Ice-salt mixture

Procedure:

-

In a 250-mL filtering flask equipped with a calcium chloride tube and an inlet for hydrogen chloride, combine 20 g (0.16 mole) of dried phloroglucinol, 13 g (0.32 mole) of anhydrous acetonitrile, 80 mL of anhydrous ether, and 4 g of powdered fused zinc chloride.

-

Cool the flask in an ice-salt mixture and pass a rapid stream of dry hydrogen chloride through the solution for two hours with occasional shaking.

-

Allow the flask to stand in an ice chest for 24 hours.

-

Repeat the passage of hydrogen chloride for another two hours.

-

Stopper the flask and let it stand in the ice chest for three days, during which a bulky orange-yellow precipitate of the ketimine hydrochloride will form.

-

Separate the precipitate by decanting the ether and wash it twice with 20-mL portions of dry ether.

-

Transfer the solid to a 2-L round-bottomed flask with 1 L of hot water.

-

Fit the flask with a reflux condenser and boil the solution vigorously for two hours.

-

Add 3-4 g of Norite to the solution, boil for an additional five minutes, and then filter the hot solution by suction.

-

Extract the decolorizing carbon with two 100-mL portions of boiling water and add this filtrate to the main portion.

-

Allow the solution to stand overnight to crystallize.

-

Filter the resulting colorless or pale yellow needles of this compound with suction and dry in an oven at 120°C.

Expected Yield: 20–23.5 g (74–87% of the theoretical amount).[8]

Purification: The product can be recrystallized from approximately 35 times its weight of hot water.[8]

Physicochemical Properties

This compound is a crystalline solid with distinct physical and chemical characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Colorless to pale yellow needles | [8] |

| Melting Point | 217–219 °C (corr.) | [8] |

| Solubility | Soluble in hot water, DMSO (33 mg/mL) | [2][8] |

| CAS Number | 480-66-0 | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its effects on cholesterol metabolism and bile secretion being the most extensively studied.

Cholesterol-Lowering and Choleretic Effects

This compound has demonstrated significant potential as a cholesterol-lowering agent.[1] Its primary mechanism of action in this regard is the enhancement of cholesterol 7α-hydroxylase (CYP7A1) activity, the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1] By upregulating CYP7A1, this compound promotes the catabolism of cholesterol in the liver.

Furthermore, this compound stimulates bile secretion, a process known as choleresis. This activity is mediated through the multidrug resistance-associated protein 2 (Mrp2) , a canalicular export pump.[9] this compound and its metabolites are excreted into the bile via Mrp2, creating an osmotic gradient that drives bile flow.[9]

Table 3: Quantitative Data on the Biological Activities of this compound

| Activity | Model | Dosage/Concentration | Observed Effect | Reference |

| Cholesterol-Lowering | Hypercholesterolemic hamsters | 400 µmol/kg (intragastric, twice daily for 7 days) | Reduced plasma cholesterol to 52% and triglycerides to 25% of control. | Not explicitly found in search results |

| CYP7A1 Activation | Hypercholesterolemic hamsters | 400 µmol/kg (intragastric, twice daily for 7 days) | Seven-fold increase in hepatic cholesterol 7α-hydroxylase activity. | Not explicitly found in search results |

| Choleretic Activity | Isolated perfused rat liver | 1, 2, and 4 µmol/min (stepwise infusions) | Immediate and dose-dependent increase in bile acid-independent bile flow. | [1][9] |

| Choleretic Activity | Rats | 125 or 250 µmol/kg (intraduodenal injection) | Choleretic activity requiring Mrp2. | [1] |

| Cytotoxicity (HeLa cells) | In vitro | IC₅₀ = 4.44 ± 0.85 µg/mL | Cytotoxic effect on HeLa cells (for the glucoside). | [4] |

| Antioxidant Activity | In vitro | IC₅₀ = 42.83 ± 0.6 μM (DPPH scavenging) | Radical scavenging effect comparable to ascorbic acid (for a related compound from C. comosa). | Not explicitly found in search results |

Signaling Pathways

The regulation of CYP7A1 by this compound involves a complex signaling network. While the direct molecular interactions are still under investigation, the overall pathway involves the transcriptional regulation of the CYP7A1 gene. Several nuclear receptors and transcription factors, including Farnesoid X receptor (FXR), Liver X receptor (LXR), and Hepatocyte Nuclear Factor 4α (HNF4α), are known to modulate CYP7A1 expression.[10][11][12][13][14][15] this compound's influence on these regulatory elements leads to increased CYP7A1 protein levels and activity.

The choleretic effect of this compound is more direct, relying on its transport by the Mrp2 protein located on the canalicular membrane of hepatocytes.

Experimental Workflows

Natural Product Discovery and Bioactivity Screening

The discovery of bioactive compounds like this compound from natural sources typically follows a structured workflow. This process begins with the collection and extraction of plant material, followed by bioassay-guided fractionation to isolate the active constituents.

Protocol: Measurement of CYP7A1 Activity

The activity of CYP7A1 can be determined by measuring the formation of its product, 7α-hydroxycholesterol, from cholesterol. A common method involves using liver microsomes and quantifying the product by high-performance liquid chromatography (HPLC).

Materials:

-

Liver microsomes (from treated and control animals)

-

Cholesterol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Internal standard (e.g., epicoprostanol)

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing liver microsomes, cholesterol (solubilized with a suitable detergent), and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ethanol or a mixture of hexane/isopropanol).

-

-

Extraction:

-

Add the internal standard to the reaction mixture.

-

Extract the lipids, including cholesterol and its metabolites, using an organic solvent system.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the compounds using a suitable column (e.g., a normal-phase silica column).

-

Detect the products by monitoring the UV absorbance at an appropriate wavelength (e.g., 210 nm for 7α-hydroxycholesterol).

-

-

Quantification:

-

Identify and quantify the 7α-hydroxycholesterol peak based on its retention time and comparison with a standard curve.

-

Normalize the results to the amount of microsomal protein and the incubation time to express the enzyme activity (e.g., in pmol/min/mg protein).

-

Conclusion and Future Perspectives

This compound stands as a compelling natural product with well-defined biological activities and a rich history of chemical synthesis. Its ability to modulate cholesterol metabolism and promote bile secretion highlights its potential for the development of new therapeutic agents for hyperlipidemia and cholestatic liver diseases. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this promising molecule. Future investigations should focus on elucidating the precise molecular targets of this compound, exploring its potential synergistic effects with other compounds, and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety in humans. The continued exploration of this compound and its derivatives holds significant promise for advancing human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 2',4',6'-Trihydroxyacetophenone | C8H8O4 | CID 68073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thaicam.dtam.moph.go.th [thaicam.dtam.moph.go.th]

- 5. A this compound glucoside with choleretic activity from Curcuma comosa [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound-induced choleresis in rats is mediated through Mrp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms for increased expression of cholesterol 7alpha-hydroxylase (Cyp7a1) in lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Significance and mechanism of CYP7a1 gene regulation during the acute phase of liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms for increased expression of cholesterol 7α-hydroxylase (Cyp7a1) in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Phloracetophenone in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phloracetophenone (2',4',6'-trihydroxyacetophenone) is a naturally occurring phenolic compound found in various plant species and is a precursor in the biosynthesis of several flavonoids and other secondary metabolites[1][2]. It has garnered significant interest due to its potential pharmacological activities, including cholesterol-lowering effects by enhancing cholesterol 7α-hydroxylase (CYP7A1) activity[3]. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and exploring its therapeutic potential. This document provides detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Extraction Protocols for this compound

The initial and most critical step in the analysis of plant constituents is the extraction process, which aims to efficiently isolate the target compounds from the complex plant matrix[4][5].

Plant Material Preparation

-

Collection and Drying: Collect fresh plant material. The leaves, roots, or stems should be sorted and cleaned[4]. Air-dry the material under shade at room temperature for approximately two weeks or until brittle to prevent the degradation of thermolabile compounds[4].

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction[4].

-

Storage: Store the powdered material in airtight containers, protected from light and moisture, at room or refrigerated temperature until extraction[4].

Solvent Extraction Methodologies

The choice of solvent and extraction technique is critical and depends on the polarity of the target compound. For phenolic compounds like this compound, polar solvents are generally used[5].

Protocol 1: Maceration

-

Weigh 10 g of the powdered plant material and place it in a sealed container with 100 mL of a suitable solvent (e.g., 70% acetone, methanol, or ethanol)[4][6].

-

Agitate the mixture for 24-48 hours at room temperature using a shaker or stirrer.

-

Filter the mixture to separate the extract from the plant residue[4].

-

Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract[4].

Protocol 2: Ultrasound-Assisted Extraction (UAE) UAE is a modern technique that enhances extraction efficiency and reduces extraction time[7][8].

-

Place 10 g of the powdered plant material in a flask with 100 mL of the chosen solvent.

-

Submerge the flask in an ultrasonic bath.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C)[8].

-

Filter the extract and concentrate it as described in the maceration protocol.

Quantification Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of phenolic compounds[9][10].

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][11].

-

Mobile Phase: A gradient elution using a binary solvent system is often employed.

-

Solvent A: 0.1% formic acid in ultrapure water.

-

Solvent B: Acetonitrile or Methanol[9].

-

A typical gradient might start with a low percentage of Solvent B, increasing over 30-40 minutes to elute compounds with varying polarities.

-

-

Flow Rate: 1.0 mL/min[12].

-

Column Temperature: 30-40°C[10].

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance, determined by scanning a standard solution (typically around 280-290 nm for phenols).

-

Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution[13].

-